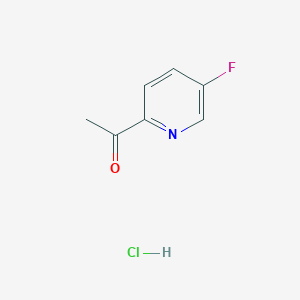

1-(5-Fluoropyridin-2-yl)ethanone;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(5-Fluoropyridin-2-yl)ethanone;hydrochloride” is a chemical compound with the CAS Number: 915720-54-6 . It has a molecular weight of 139.13 and its IUPAC name is 1-(5-fluoro-2-pyridinyl)ethanone . The compound appears as a colorless to white to yellow liquid or semi-solid or solid .

Molecular Structure Analysis

The InChI code for “1-(5-Fluoropyridin-2-yl)ethanone;hydrochloride” is 1S/C7H6FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 193.1±20.0 °C at 760 mmHg . The vapour pressure is 0.5±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.9±3.0 kJ/mol . The flash point is 70.6±21.8 °C . The index of refraction is 1.492 . The molar refractivity is 34.4±0.3 cm³ . The polar surface area is 30 Ų . The polarizability is 13.6±0.5 10^-24 cm³ . The surface tension is 37.9±3.0 dyne/cm . The molar volume is 118.4±3.0 cm³ .Applications De Recherche Scientifique

Synthesis and Characterization

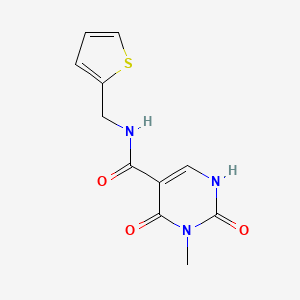

Research has demonstrated the synthesis of novel compounds starting from fluoropyridine derivatives, indicating the utility of 1-(5-Fluoropyridin-2-yl)ethanone hydrochloride as a precursor in organic synthesis. For instance, Govindhan et al. (2017) synthesized a compound using a click chemistry approach, starting from a fluoropyridine derivative. This compound was subjected to various characterizations, including IR, NMR, MS studies, and thermal stability analyses. The study highlights the compound's potential for further biological applications due to its cytotoxicity and binding analyses, underscoring the foundational role of fluoropyridine derivatives in developing pharmacologically relevant molecules (Govindhan et al., 2017).

Antimicrobial and Antifungal Activities

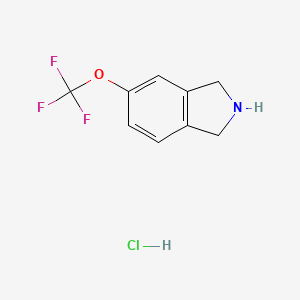

The antimicrobial and antifungal properties of compounds synthesized from fluoropyridine derivatives have been a subject of interest. Pejchal et al. (2015) synthesized novel fluoro-benzo[d]thiazole amides from a fluoropyridine derivative, showcasing their effectiveness against a variety of bacterial and fungal strains. This research underscores the significance of fluoropyridine derivatives in generating new antimicrobial agents with potential therapeutic applications (Pejchal et al., 2015).

Photophysical Properties

Fluoropyridine derivatives have been explored for their role in modulating the photophysical properties of compounds. Dong et al. (2012) synthesized a twisted π-conjugated molecule derived from a fluoropyridine compound, which exhibited different fluorescent colors and host–guest structures upon crystallization. The study provides insights into how the structural arrangement influences the photophysical properties, demonstrating the potential of fluoropyridine derivatives in designing materials with tunable fluorescence (Dong et al., 2012).

Development of Fluorescent Dyes

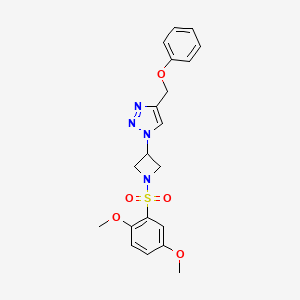

Almendros et al. (2018) reported the synthesis of heterocycles with bis[(trifluoromethyl)sulfonyl]ethyl decoration via reactions involving a fluoropyridine derivative. This study highlights the method's convenience and control, enabling late-stage modification of pharmaceuticals and the development of water-soluble fluorescent dyes. Such derivatives offer broad applications in chemical biology and materials science, illustrating the adaptability of fluoropyridine-based compounds in diverse research areas (Almendros et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

1-(5-fluoropyridin-2-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO.ClH/c1-5(10)7-3-2-6(8)4-9-7;/h2-4H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNPCCWOCZIAOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Fluoropyridin-2-yl)ethanone;hydrochloride | |

CAS RN |

1354940-77-4 |

Source

|

| Record name | 1-(5-fluoropyridin-2-yl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Fluoropyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2682038.png)

![N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide](/img/structure/B2682043.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2682044.png)

![[(1S,2R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride](/img/structure/B2682045.png)

![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2682052.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682054.png)

![Acetic acid, 2-[(2-methoxyethyl)thio]-, methyl ester](/img/structure/B2682057.png)

![4-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2682060.png)

![6-((2-chloro-6-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2682061.png)